1-(4-Methoxyphenyl)-2-phenylhydrazine
Description
Contextualization within Modern Organic Synthesis
In the landscape of modern organic synthesis, the demand for efficient and selective methods for the construction of complex molecular architectures is ever-increasing. Substituted phenylhydrazines, including 1-(4-Methoxyphenyl)-2-phenylhydrazine, play a crucial role in meeting this demand. They are key precursors in a variety of important reactions, such as the Fischer indole (B1671886) synthesis, which is a cornerstone for the preparation of indole derivatives—a common scaffold in pharmaceuticals and natural products. nih.gov The presence of the methoxy (B1213986) group in this compound can direct the regioselectivity of such cyclization reactions, offering a strategic advantage in the synthesis of specifically substituted indoles. nih.gov
Furthermore, the hydrazine (B178648) functional group is a potent nucleophile and can participate in a range of condensation reactions to form hydrazones, which are themselves versatile intermediates. mdpi.comscispace.com The development of new synthetic methodologies often relies on the predictable reactivity of such fundamental building blocks. Phenylhydrazines have also been utilized as initiators in radical reactions, showcasing their utility beyond traditional ionic chemistry. organic-chemistry.org
Significance as a Versatile Synthetic Building Block and Intermediate
The significance of this compound as a versatile synthetic building block stems from its ability to be transformed into a wide array of other compounds. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. organic-chemistry.orgguidechem.com For instance, the reaction of substituted phenylhydrazines with aldehydes and ketones to form hydrazones is a widely used method for the synthesis of compounds with potential biological activities. scirp.orgscirp.org
The general synthetic route to related phenylhydrazine (B124118) hydrochlorides often involves the diazotization of the corresponding aniline (B41778) followed by reduction. chemicalbook.comprepchem.com A typical synthesis of a substituted phenylhydrazine is outlined below:
| Step | Reagents and Conditions | Product |
| Diazotization | p-Anisidine, HCl, NaNO₂, H₂O, -5°C | Diazonium salt |
| Reduction | SnCl₂, conc. HCl, 0°C | (4-Methoxyphenyl)hydrazine (B1593770) hydrochloride |
This table illustrates a general synthesis for a precursor to the title compound. guidechem.comchemicalbook.com
The resulting phenylhydrazine can then be used in subsequent reactions. For example, the formation of a hydrazone by reacting with an aldehyde:
| Reactants | Conditions | Product |
| Phenylhydrazine, 4-Methoxybenzaldehyde | Methanol, reflux | (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine |
This table shows the synthesis of a hydrazone, a common derivative of phenylhydrazines. nih.govaustinpublishinggroup.com
The utility of this compound is further highlighted by its role in the construction of heterocyclic systems like pyrazoles and 1,2,3-triazoles, which are prevalent in medicinal chemistry. mdpi.com The ability to introduce the methoxyphenyl group into these scaffolds is of particular interest as this moiety is present in numerous biologically active molecules. The versatility of this compound ensures its continued importance in the field of organic synthesis. nih.govrsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEHMALGJMHWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489583 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953-12-8 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity, Reaction Mechanisms, and Transformational Pathways of 1 4 Methoxyphenyl 2 Phenylhydrazine
Fundamental Reactivity of N,N'-Disubstituted Hydrazines
N,N'-disubstituted hydrazines, such as 1-(4-Methoxyphenyl)-2-phenylhydrazine, are characterized by a rich and varied reactivity profile. This is largely dictated by the presence of the N-N single bond and the lone pair of electrons on each nitrogen atom.
Nucleophilic Characteristics and Condensation Reactions
The nitrogen atoms in N,N'-disubstituted hydrazines confer nucleophilic properties to the molecule. This nucleophilicity is central to their participation in a wide array of chemical transformations, most notably condensation reactions. These reactions typically involve the reaction of the hydrazine (B178648) with a carbonyl-containing compound, such as an aldehyde or ketone.
The reaction between equimolar amounts of phenylhydrazine (B124118) and 4-methoxybenzaldehyde, when refluxed in methanol, results in the formation of (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine. nih.gov This reaction is a classic example of a condensation reaction, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hydrazone with the elimination of a water molecule.
The nucleophilicity of hydrazines has been systematically studied and compared to that of amines. Kinetic studies of the reactions of various amines and hydrazines with electrophiles like benzhydrylium ions have been conducted to determine their nucleophilicity parameters. acs.orgresearchgate.net These studies indicate that while hydrazines are generally less nucleophilic than corresponding amines, their reactivity is influenced by the nature of the substituents on the nitrogen atoms. researchgate.net For instance, methyl groups can either increase or decrease the reactivity depending on their position. acs.orgresearchgate.net
Interactive Data Table: Condensation Reaction Examples
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Phenylhydrazine | 4-Methoxybenzaldehyde | (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine | Condensation |
| 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Indoline-2,3-dione | 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide | Condensation |
Oxidative Transformations and Fragmentation Reactions
N,N'-disubstituted hydrazines are susceptible to oxidative transformations. The oxidation of these compounds can lead to the formation of azo compounds, which are characterized by a nitrogen-nitrogen double bond. The specific products of oxidation can vary depending on the oxidizing agent and the reaction conditions.
Furthermore, under certain conditions, such as in mass spectrometry, disubstituted hydrazine derivatives can undergo fragmentation reactions. nih.govplos.org For instance, the gas-phase fragmentation of deprotonated diacylhydrazine derivatives has been shown to proceed through intramolecular rearrangement, initiated by a nucleophilic attack, leading to the formation of acid anions. nih.govplos.org These fragmentation pathways are often complex and can involve multiple steps, including eliminations and further rearrangements. nih.govplos.org
Participation in Heterocyclic Compound Synthesis
This compound and related N,N'-disubstituted hydrazines are invaluable building blocks in the synthesis of a diverse range of heterocyclic compounds. Their ability to form two new bonds in cyclization reactions makes them particularly useful for constructing five- and six-membered rings containing nitrogen.
Fischer Indole (B1671886) Reaction with Arylhydrazones
The Fischer indole synthesis is a prominent and widely used method for the synthesis of indoles. nih.govwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde. byjus.com The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com
The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H2SO4, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgsharif.edu The reaction conditions, including the nature of the acid and its concentration, can influence the regioselectivity of the cyclization when unsymmetrical ketones are used. byjus.comsharif.edu The presence of substituents on the phenylhydrazine, such as a methoxy (B1213986) group, can also impact the course of the reaction, sometimes leading to the formation of unexpected or "abnormal" products due to cyclization occurring on the substituted side of the benzene (B151609) ring. nih.gov
Cyclo-condensation Reactions for Pyrazole (B372694) Derivatives
Substituted pyrazoles can be synthesized through the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov This method is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. nih.gov The reaction of a hydrazine derivative with a β-diketone can potentially lead to a mixture of two regioisomers. mdpi.com
The use of α,β-unsaturated ketones in reactions with hydrazines also provides a route to pyrazole derivatives. nih.govnih.gov For instance, the condensation of an α,β-ethylenic ketone with a substituted hydrazine in the presence of a catalyst can lead to the formation of a pyrazoline, which can then be oxidized in situ to the corresponding pyrazole. nih.gov Multicomponent reactions involving a hydrazine, a β-ketoester, and other reagents have also been developed for the efficient synthesis of pyrazoles. beilstein-journals.org
Interactive Data Table: Synthesis of Pyrazole Derivatives
| Hydrazine Derivative | Carbonyl Compound | Catalyst/Conditions | Product Type |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | 1,3,5-substituted pyrazole |
| p-(4-(tert-butyl)phenyl)hydrazine | α,β-ethylenic ketone | Copper triflate/bmim | 1,3,5-trisubstituted pyrazole |
| Phenylhydrazine | Ethyl cyanoacetate | High pressure | 5-amino-3-hydroxy-1-phenyl-1H-pyrazol |
Formation of Indazoles, Triazoles, and Related N-Heterocycles
This compound and its analogs are precursors for a variety of other N-heterocycles, including indazoles and triazoles.
Indazoles can be synthesized through several routes involving hydrazines. One common method is the intramolecular N-arylation of ortho-halogenated arylhydrazones, often catalyzed by copper. beilstein-journals.org Another approach involves the reaction of substituted salicylaldehydes with hydrazine hydrochloride under acidic conditions. lookchem.com Furthermore, the construction of the indazole skeleton can be achieved through a [3 + 2] annulation reaction between arynes and hydrazones. organic-chemistry.org
Triazoles , specifically 1,2,3-triazoles and 1,2,4-triazoles, can also be synthesized using hydrazine derivatives. For example, 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide has been synthesized from the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione under acidic conditions. mdpi.com The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazines with formamide (B127407) under microwave irradiation or through multicomponent reactions. organic-chemistry.org The presence of a methoxyphenyl substituent can influence the reactivity and the pharmacological activity of the resulting 1,2,4-triazole (B32235) derivatives. zsmu.edu.ua
Synthesis of Hydrazones and Schiff Bases
The formation of hydrazones and Schiff bases typically involves the condensation reaction between a primary amine (-NH2) functional group of a hydrazine derivative and a carbonyl compound (an aldehyde or ketone). The compound , this compound, is a 1,2-disubstituted or N,N'-diarylhydrazine. As such, it does not possess the requisite primary amine group necessary for the standard synthesis of these derivatives.
While monosubstituted hydrazines like (4-methoxyphenyl)hydrazine (B1593770) are commonly used reagents for creating hydrazones, no literature could be found detailing a similar reaction pathway for this compound. The reactivity of its N-H bonds in condensation-type reactions remains uncharacterized in published studies.
Mechanistic Investigations of Complex Transformations
Detailed mechanistic studies, including the elucidation of catalytic cycles, the identification of rate-limiting steps, and the isolation of reaction intermediates, provide fundamental insights into the behavior of a chemical compound. For this compound, such specific investigations appear to be absent from the current body of scientific work.
Elucidation of Catalytic Cycles and Rate-Limiting Steps
No studies describing the participation of this compound in catalytic cycles were identified. Consequently, there is no information regarding the rate-limiting steps of any catalytic or non-catalytic reactions involving this specific molecule. Research on related compounds, such as the general oxidation of hydrazines or the mechanism of the Fischer indole synthesis, does not provide data directly applicable to the unique electronic and steric properties of this compound. The Fischer indole synthesis, for instance, typically starts with a monosubstituted arylhydrazine and a carbonyl compound, proceeding through a well-defined phenylhydrazone intermediate. byjus.comwikipedia.orgminia.edu.eg The rate-determining step in this synthesis is often considered to be the mdpi.commdpi.com-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. mdpi.com However, the applicability of this mechanism to a pre-formed N,N'-diarylhydrazine is not documented.
Proton-Coupled Electron Transfer Processes in Redox Reactions
Proton-coupled electron transfer (PCET) is a crucial mechanism in many chemical and biological redox reactions. nih.govnih.gov It involves the concerted or stepwise transfer of both a proton and an electron. A thorough search of the literature did not yield any studies on PCET processes specifically involving this compound. The redox behavior of this compound and the potential for its N-H bonds to participate in PCET pathways have not been investigated.
Identification and Isolation of Reaction Intermediates
The direct identification and isolation of reaction intermediates are critical for confirming proposed reaction mechanisms. For this compound, there are no published reports on the isolation or spectroscopic identification of intermediates in any chemical transformation. While the Fischer indole synthesis is known to involve phenylhydrazone and ene-hydrazine intermediates, wikipedia.orgnumberanalytics.com these are formed in situ from different starting materials. There is no evidence of this compound serving as a direct precursor in such reactions or of its own unique reaction intermediates being characterized.
Advanced Analytical Techniques for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Characterization
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the chemical environment of atoms, molecular weight and fragmentation, and the functional groups present within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in "1-(4-Methoxyphenyl)-2-phenylhydrazine".
In the ¹H NMR spectrum , the protons on the aromatic rings exhibit distinct chemical shifts, typically in the range of 6.8 to 7.5 ppm. rsc.org The protons on the methoxy-substituted ring are influenced by the electron-donating nature of the methoxy (B1213986) group, causing them to appear at slightly different shifts compared to the protons on the unsubstituted phenyl ring. The methoxy group itself presents as a sharp singlet, usually around 3.7-3.8 ppm. rsc.orgchemicalbook.com The N-H protons of the hydrazine (B178648) moiety can appear as broad singlets, and their chemical shift is highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons typically resonate in the 114-160 ppm region. rsc.org The carbon atom attached to the electron-donating methoxy group (C-O) would be found further downfield, around 155-160 ppm, while the methoxy carbon itself appears upfield, typically around 55 ppm. rsc.orgmdpi.com The carbons of the unsubstituted phenyl ring will have distinct signals based on their position relative to the hydrazine group. nih.govchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from closely related structures.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet (m) |
| ¹H | Methoxy (O-CH₃) | ~3.8 | Singlet (s) |
| ¹H | Hydrazine (N-H) | Variable (Broad) | Singlet (s, br) |
| ¹³C | Aromatic (Ar-C) | 114 - 150 | - |
| ¹³C | Aromatic (Ar-C-O) | 155 - 160 | - |
| ¹³C | Methoxy (O-CH₃) | ~55 | - |
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For "this compound," the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern is key to confirming the structure. chemguide.co.uk Energetically unstable molecular ions break apart in predictable ways, yielding smaller fragment ions. libretexts.org Common fragmentation pathways for this compound would include the cleavage of the N-N bond, which is relatively weak, leading to fragments corresponding to the 4-methoxyphenylaminyl radical and the phenylaminyl cation (or vice versa). Other significant fragments could arise from the loss of the methoxy group (-OCH₃) or the entire methoxy-phenyl group. libretexts.org Analysis of these fragments allows for the reconstruction of the original molecular structure. raco.cat
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Origin |
|---|---|---|
| 214 | [C₁₃H₁₄N₂O]⁺ | Molecular Ion (M⁺) |
| 123 | [C₇H₉N₂O]⁺ or [C₇H₇O]⁺ | Cleavage of N-N bond or subsequent fragmentation |
| 108 | [C₇H₈O]⁺ | Loss of phenylhydrazine (B124118) radical |
| 91 | [C₆H₅N]⁺ | Cleavage of N-N bond |
| 77 | [C₆H₅]⁺ | Loss of N₂H₂ from phenylhydrazine fragment |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its specific functional groups.
Key absorptions would include N-H stretching vibrations for the hydrazine group, typically seen as one or two bands in the 3200-3400 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the aryl ether (methoxy group) is expected around 1250 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretch | Hydrazine (-NH-NH-) |
| 3000 - 3100 | C-H Stretch (sp²) | Aromatic Ring |
| 2850 - 3000 | C-H Stretch (sp³) | Methoxy (-OCH₃) |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1450 - 1510 | C=C Stretch | Aromatic Ring |
| 1230 - 1270 | C-O Stretch (Asymmetric) | Aryl Ether |
| 1150 - 1200 | C-N Stretch | Aryl Amine |
X-ray Crystallography for Solid-State Structure Elucidation
While spectroscopic methods provide data on molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state. This technique provides precise coordinates of atoms in a crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.
For hydrazine derivatives, single-crystal X-ray diffraction is used to confirm the molecular conformation and configuration. nih.gov In a related compound, (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine, the crystal structure revealed a monoclinic system. nih.gov Such analyses determine the planarity of the aromatic rings and the dihedral angles between them. For instance, in the aforementioned derivative, the dihedral angle between the two aromatic rings was found to be 9.30 (6)°. nih.gov This information is crucial for understanding the steric and electronic effects that govern the molecule's shape. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from this analysis. iosrjournals.org
Table 4: Representative Crystallographic Data for a Phenylhydrazine Derivative (Data from (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine) nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8021 (2) |
| b (Å) | 7.5819 (2) |
| c (Å) | 27.7907 (9) |
| β (°) | 95.808 (1) |
| Volume (ų) | 1216.26 (7) |
| Z (Molecules per unit cell) | 4 |
Beyond individual molecular geometry, X-ray crystallography illuminates how molecules pack together in a crystal. This packing is governed by non-covalent intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. eurjchem.com In the crystal structures of phenylhydrazine derivatives, N-H···π and C-H···π interactions are commonly observed. nih.gov These interactions involve the hydrogen atoms of the hydrazine or aromatic C-H groups interacting with the electron-rich π-systems of adjacent aromatic rings. acs.org Such interactions play a critical role in stabilizing the three-dimensional supramolecular architecture of the crystal lattice. mdpi.com The absence or presence of strong hydrogen bond acceptors dictates the nature of these packing arrangements; for example, in some structures, the N-H proton may not engage in classical hydrogen bonding but will instead participate in weaker N-H···π interactions to achieve crystal stability. nih.gov
Table 5: Common Intermolecular Interactions in Phenylhydrazine Derivative Crystals
| Interaction Type | Description | Typical Distance (Å) |
|---|---|---|
| N-H···π | Hydrogen bond between N-H group and the π-face of an aromatic ring. | H···Cg ~2.7 |
| C-H···π | Hydrogen bond between an aromatic C-H group and the π-face of an adjacent ring. | H···Cg ~2.6 |
| N-H···N | Classical hydrogen bond between the N-H of one molecule and a nitrogen atom of another. | H···N ~2.2 - 2.5 |
| π-π Stacking | Attractive interaction between the π-systems of parallel aromatic rings. | Cg···Cg ~3.5 - 3.8 |
Cg refers to the centroid of the aromatic ring.
In-situ and Real-time Reaction Monitoring Techniques
The synthesis and subsequent reactions of this compound involve the formation and transformation of specific functional groups. Monitoring these changes in real-time provides crucial data on reaction kinetics, intermediate formation, and endpoint determination. In-situ analytical techniques are invaluable for this purpose as they analyze the reaction mixture directly without altering the conditions, offering a true snapshot of the process as it occurs.
Time-Dependent Electrospray Ionization Mass Spectrometry (TD ESI-MS)
Time-dependent, or real-time, electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for monitoring the progress of chemical reactions directly from the solution phase. nih.gov The method involves continuously introducing a small sample of the reaction mixture into the mass spectrometer, where ESI generates gas-phase ions from the molecules in solution. The mass spectrometer then separates and detects these ions based on their mass-to-charge (m/z) ratio. By recording mass spectra at sequential time points, a detailed profile of the concentration changes of reactants, intermediates, products, and byproducts can be constructed.
This technique is particularly suited for monitoring the synthesis of this compound, for instance, in a Buchwald-Hartwig amination or Ullmann condensation type reaction. rsc.org The consumption of reactants, such as a substituted aryl halide and phenylhydrazine, and the formation of the desired product can be tracked by monitoring their specific m/z values.
Probe Electrospray Ionization (PESI), a variant of ESI, uses a solid needle for sampling and ionization, which offers high tolerance to salts and simplifies direct ambient sampling, making it a robust tool for real-time monitoring. nih.gov Furthermore, coupling ESI-MS with microreactors allows for precise control over reaction conditions and facilitates detailed kinetic analysis. researchgate.net The high sensitivity of MS also allows for the detection of transient intermediates that might be crucial to understanding the reaction mechanism, such as metal-ligand complexes in catalyzed reactions or short-lived species in rearrangements like the Fischer indole (B1671886) synthesis, a common reaction for arylhydrazines. acs.orgwikipedia.org
Illustrative Data for ESI-MS Monitoring of a Hypothetical Reaction
The following table illustrates the key ions that would be monitored during a hypothetical synthesis of this compound from 4-bromoanisole (B123540) and phenylhydrazine. The intensities of these ions would be tracked over time to determine reaction kinetics.
| Species | Formula | Expected [M+H]⁺ (m/z) | Role |
| Phenylhydrazine | C₆H₈N₂ | 109.07 | Reactant |
| 4-Bromoanisole | C₇H₇BrO | 186.97 / 188.97 | Reactant |
| This compound | C₁₃H₁₄N₂O | 215.11 | Product |
| Catalyst-Ligand Complex | Varies | Varies | Intermediate |
Data is illustrative and based on molecular weights.
In-situ NMR Reaction Monitoring
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a chemical reaction from within an NMR tube or a flow cell connected to the spectrometer. rsc.org This technique provides detailed structural information about the species present in the reaction mixture over time, enabling the unambiguous identification and quantification of reactants, intermediates, and products. By acquiring spectra at regular intervals, kinetic data can be extracted by integrating the signals corresponding to specific protons (¹H NMR) or carbons (¹³C NMR) of each species. researchgate.net
For reactions involving this compound, such as its formation or its conversion into a hydrazone, in-situ NMR is highly effective. ultrasoundandmriforcancertherapy.caresearchgate.net The appearance of new signals and the disappearance of reactant signals can be tracked with high precision. For example, in the formation of a hydrazone from this compound and an aldehyde, the characteristic imine proton (-N=CH-) signal would appear and grow over time, while the aldehyde proton (-CHO) signal would diminish. mdpi.com The distinct chemical environments of the aromatic and methoxy group protons provide multiple signals that can be used for quantification. This method has been successfully used to study the mechanisms of copper-catalyzed aryl hydrazine synthesis and the kinetics of hydrazone formation. ultrasoundandmriforcancertherapy.caresearchgate.net
Illustrative Data for In-situ ¹H NMR Monitoring
This table shows hypothetical ¹H NMR signals that could be monitored during the formation of a hydrazone from this compound and benzaldehyde.
| Species | Proton | Illustrative Chemical Shift (ppm) | Change Over Time |
| Benzaldehyde | -CHO | ~9.9 | Decrease |
| This compound | -NH- | ~7.5 | Decrease |
| Product Hydrazone | -N=CH- | ~8.2 | Increase |
| Product Hydrazone | -OCH₃ | ~3.8 | Increase |
Data is illustrative and based on typical chemical shifts for the functional groups.
Powder X-ray Diffraction and Attenuated Total Reflectance Infrared (IR-ATR) for Reaction Progression
When reactions involve solid materials, either as reactants, products, or catalysts, Powder X-ray Diffraction (PXRD) and Attenuated Total Reflectance Infrared (IR-ATR) spectroscopy are powerful in-situ or ex situ monitoring tools. frontiersin.orgrsc.org
IR-ATR spectroscopy measures the infrared spectrum of a sample in direct contact with an ATR crystal. Because the IR beam only penetrates a few micrometers into the sample, it is ideal for analyzing liquid or solid reaction mixtures directly, often via a probe inserted into the reactor. researchgate.net The technique monitors the vibrational modes of molecules, allowing for the tracking of functional groups. For instance, in a reaction where this compound is consumed, the disappearance of the N-H stretching vibrations (around 3300 cm⁻¹) could be monitored. Conversely, the formation of a C=N bond in a hydrazone product would lead to the appearance of a new characteristic band (around 1600-1650 cm⁻¹). rsc.org
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline structure of solid materials. In solid-state or slurry reactions, PXRD can monitor the phase transformation from crystalline reactants to crystalline products. frontiersin.org By taking aliquots of the reaction mixture at different times and analyzing them (ex situ), one can follow the reaction progress by observing the decrease in intensity of the diffraction peaks of the starting materials and the corresponding increase of the product's diffraction peaks. rsc.org This method is particularly useful for monitoring mechanochemical syntheses or crystallization processes where changes in the solid form are paramount. rsc.orgresearchgate.net
Illustrative Data for IR-ATR and PXRD Monitoring
The following table outlines the characteristic signals that would be monitored to track a reaction involving solid this compound.
| Technique | Signal | Wavenumber (cm⁻¹) / 2θ Angle (°) | Change Over Time |
| IR-ATR | N-H Stretch (Reactant) | ~3300 | Decrease |
| C=N Stretch (Product) | ~1620 | Increase | |
| PXRD | Reactant Peak 1 | e.g., 18.5° | Decrease |
| Reactant Peak 2 | e.g., 21.0° | Decrease | |
| Product Peak 1 | e.g., 20.2° | Increase | |
| Product Peak 2 | e.g., 25.8° | Increase |
Data is illustrative and based on typical values for the specified functional groups and hypothetical diffraction patterns.
Synthetic Applications and Broader Impact in Organic Chemistry
A Cornerstone Intermediate in Fine Chemical Manufacturing
1-(4-Methoxyphenyl)-2-phenylhydrazine serves as a critical precursor in the synthesis of a wide array of valuable organic molecules. Its utility spans the creation of active pharmaceutical ingredients (APIs), potent agrochemicals, and vibrant dyes and pigments, underscoring its importance in industrial and research settings.
Fueling Pharmaceutical Innovation: From Precursors to Active Pharmaceutical Ingredients
The core structure of this compound is particularly amenable to the construction of heterocyclic compounds, which are foundational to many modern drugs. Hydrazine (B178648) derivatives, in general, are instrumental in synthesizing various biologically active molecules. For instance, compounds containing the 1,2,3-triazole moiety, often synthesized using hydrazine derivatives, have shown a broad spectrum of medicinal activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer properties. rsc.org
One of the most notable applications of phenylhydrazine (B124118) derivatives is in the Fischer indole (B1671886) synthesis, a powerful and long-standing method for creating the indole skeleton. nih.govbyjus.com This structural motif is present in a vast number of natural products and synthetic drugs. nih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the condensation of a phenylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org The methoxy (B1213986) group on the phenyl ring of this compound can influence the regioselectivity of the Fischer indole synthesis, directing the cyclization to produce specific indole isomers that are crucial for the targeted synthesis of complex pharmaceutical agents. nih.gov
Derivatives of this compound are being explored for their potential to inhibit kinases, which are key regulators of oncogenic protein synthesis, highlighting its relevance in the development of new cancer therapies. nih.gov
Cultivating Advancements in Agrochemical Synthesis
The utility of hydrazine derivatives extends into the agrochemical sector, where they serve as precursors for a range of herbicides and fungicides. nih.gov Phenylhydrazine derivatives have been investigated for their insecticidal, acaricidal, and nematicidal activities. researchgate.net The development of novel pesticides is an ongoing effort to address the challenges of agricultural pests and to create more effective and environmentally benign solutions for crop protection. researchgate.net The specific substitution pattern of this compound can be tailored to generate agrochemical candidates with desired efficacy and selectivity.
Coloring the World: Applications in Dyes and Pigments Chemistry
Organic dyes and pigments are integral to numerous industries, and hydrazine derivatives have historically played a role in their synthesis. rsc.org Azo dyes, which constitute a major class of synthetic colorants, are synthesized through a process that can involve hydrazine derivatives. chemguide.co.uk While specific examples detailing the use of this compound in modern dye and pigment production are not extensively documented in readily available literature, the fundamental reactivity of the hydrazine moiety suggests its potential as a building block for creating novel chromophores.
Architecting Novel Molecular Scaffolds and Functional Organic Materials
The development of new molecular scaffolds is a driving force in medicinal chemistry and materials science. The this compound structure provides a versatile platform for constructing innovative molecular architectures. For example, the combination of a 1,2,4-triazole (B32235) ring, which can be synthesized from hydrazine precursors, with other aromatic systems like s-tetrazine has led to the creation of highly-conjugated systems with significant potential in optoelectronics. core.ac.uk
Furthermore, organic functional materials with unique photoluminescent and electroluminescent properties are in high demand for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and biological probes. The strategic incorporation of the 1-(4-methoxyphenyl) moiety can influence the electronic properties of these materials, tuning their light-emitting characteristics for specific technological applications.
Strategic Advantages in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. google.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of diverse molecules. google.com Hydrazine derivatives are valuable components in various MCRs. For instance, the synthesis of pyranopyrazoles, a class of compounds with diverse biological activities, can be achieved through a four-component reaction involving a hydrazine derivative.
The presence of both a nucleophilic hydrazine group and an aromatic ring in this compound makes it a potentially valuable participant in MCRs designed to construct complex heterocyclic systems. The ability to introduce multiple points of diversity in a single synthetic operation is a significant advantage in the discovery of new drugs and functional materials.
Q & A
Basic: What is the standard synthetic route for 1-(4-Methoxyphenyl)-2-phenylhydrazine, and how is its purity validated?
The compound is synthesized via a condensation reaction between 4-methoxybenzaldehyde and phenylhydrazine in methanol/chloroform with catalytic acetic acid, followed by recrystallization to achieve high yields (e.g., 91%) . Characterization employs FT-IR (to confirm hydrazone C=N stretching at ~1600 cm⁻¹), ¹H/¹³C NMR (to verify methoxy protons at δ ~3.8 ppm and aromatic protons), and melting point analysis (e.g., 102–104°C from ethanol) . Advanced purity validation may include HRMS (e.g., exact mass matching calculated values within 0.001 Da) .
Basic: What reaction pathways are facilitated by this compound in heterocyclic synthesis?
This hydrazine derivative participates in cyclocondensation reactions to form nitrogen-containing heterocycles. For example, reacting with 3-acetonyl-5-cyano-1,2,4-thiadiazole yields 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole, demonstrating its role in indole ring formation . It also serves as a precursor in Fischer indole synthesis , enabling access to substituted indoles under acidic conditions .
Advanced: How do substituent electronic effects influence the reactivity of this compound in forming bioactive derivatives?
The electron-donating methoxy group enhances resonance stabilization of the hydrazone intermediate, directing regioselectivity in cyclization reactions. For instance, replacing the 4-methoxy group with electron-withdrawing substituents (e.g., nitro or chloro) alters reaction kinetics and product distribution, as observed in comparative studies of indole and pyrazole derivatives . Hammett correlation analyses can quantify these electronic effects on reaction rates .
Advanced: What computational strategies predict the binding affinity of this compound derivatives to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with enzymes like Helicobacter pylori urease. The compound’s methoxy group forms hydrogen bonds with nickel atoms in the enzyme’s active site, yielding a binding affinity of −5.3 kcal/mol, superior to thiourea (−3.3 kcal/mol) . Density Functional Theory (DFT) calculations further optimize geometry and electronic properties for target engagement .
Advanced: How can structural modifications enhance the biological activity of this compound derivatives?
Substituent variation at the phenyl ring (e.g., introducing thioether, imidazole, or triazole groups) improves bioactivity. For example:
- 1-(4-((4-Fluorophenyl)thio)benzylidene)-2-phenylhydrazine shows enhanced MAO-B inhibition (IC₅₀ = 0.18 µM) due to fluorine’s electronegativity .
- 1-(4-(1H-1,2,4-triazol-1-yl)benzylidene)-2-phenylhydrazine exhibits anti-urease activity (IC₅₀ = 12.089 µg/mL) via synergistic π-π stacking and hydrogen bonding .
Advanced: What analytical methods resolve contradictions in reaction outcomes involving this compound?
- HPLC-MS identifies side products (e.g., unexpected pyrazole derivatives) when competing reaction pathways occur .
- X-ray crystallography confirms stereochemistry in cases where E/Z isomerism leads to divergent biological activity .
- Kinetic studies (e.g., monitoring ammonia release via Berthelot assay) quantify enzyme inhibition efficiency and validate mechanistic hypotheses .
Advanced: How does this compound compare to other hydrazine derivatives in medicinal chemistry applications?
The methoxy derivative’s balance of solubility and target affinity makes it a versatile scaffold for further optimization .
Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?
- Solvent selection : Methanol/chloroform mixtures require careful recovery to minimize environmental impact .
- Purification : Recrystallization from ethanol or toluene achieves >95% purity but may reduce yields due to solubility limitations .
- Stability : Hydrazine derivatives are prone to oxidation; storage under inert atmosphere (N₂/Ar) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
